2-Isopropyl-4-amino anisole hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

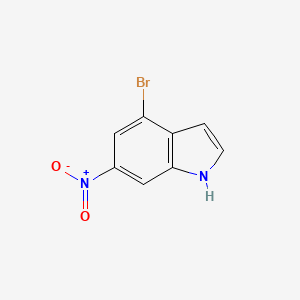

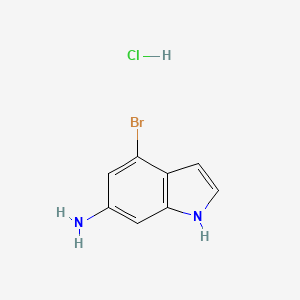

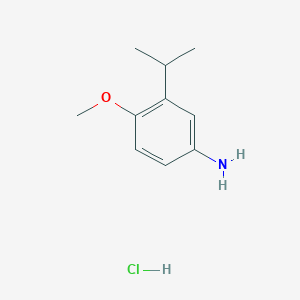

2-Isopropyl-4-amino anisole hydrochloride (IPA) is a synthetic compound primarily used in the research and development of pharmaceuticals. It has a molecular formula of C10H16ClNO and a molecular weight of 201.69 g/mol .

Synthesis Analysis

The synthesis of similar compounds often involves processes such as nitration, conversion from the nitro group to an amine, and bromination . The Suzuki–Miyaura coupling reaction, which involves the conjoining of chemically differentiated fragments with a metal catalyst, is another method that could potentially be used .Molecular Structure Analysis

The molecular structure of 2-Isopropyl-4-amino anisole hydrochloride consists of 10 carbon atoms, 16 hydrogen atoms, one chlorine atom, and one nitrogen atom .Chemical Reactions Analysis

Amines, like 2-Isopropyl-4-amino anisole hydrochloride, can undergo various reactions. For instance, they can be converted into alkenes by an elimination reaction . They can also be alkylated by reaction with a primary alkyl halide .Applications De Recherche Scientifique

Synthesis of Pharmacologically Active Diazines

2-Isopropyl-4-amino anisole hydrochloride: is utilized in the synthesis of diazine alkaloids, which are central to a wide range of pharmacological applications. Diazines exhibit a plethora of biological activities, including anticancer, antibacterial, antiallergic, and anti-inflammatory properties . The compound serves as a building block for creating decorated diazines with improved druglikeness and ADME-Tox properties.

Antimicrobial and Antifungal Applications

The chemical structure of 2-Isopropyl-4-amino anisole hydrochloride allows it to be used in the development of antimicrobial and antifungal agents. Its derivatives can be synthesized to target specific microbial pathways, offering potential treatments for various infections .

Cardiovascular Therapeutics

Derivatives of this compound have been explored for their cardiovascular benefits. They can act as calcium channel antagonists or adenosine A2a receptor agonists/antagonists, which are crucial in managing blood pressure and heart rate .

Anti-Inflammatory and Analgesic Activities

The compound’s derivatives are investigated for their anti-inflammatory and analgesic effects. This makes them valuable in the treatment of chronic pain and inflammatory diseases .

Anticancer Research

2-Isopropyl-4-amino anisole hydrochloride: is a key intermediate in the synthesis of compounds with anticancer properties. It is particularly significant in the development of drugs targeting myeloid leukemia and breast cancer .

Neuroprotection and Ocular Therapeutics

The compound has applications in neuroprotection, specifically in protecting retinal ganglion cells. It also shows potential in causing vascular relaxation in the ocular ciliary artery, which is beneficial for eye health .

Metabolic Disorder Treatments

It plays a role in synthesizing derivatives that act as 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors, which are used in treating coronary heart disease and other metabolic disorders .

Hair Disorders Treatment

The compound’s derivatives have shown activity in treating hair disorders, providing a new avenue for dermatological research and treatment options .

Propriétés

IUPAC Name |

4-methoxy-3-propan-2-ylaniline;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO.ClH/c1-7(2)9-6-8(11)4-5-10(9)12-3;/h4-7H,11H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZYIOFSAQVTGBC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)N)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646748 |

Source

|

| Record name | 4-Methoxy-3-(propan-2-yl)aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Isopropyl-4-amino anisole hydrochloride | |

CAS RN |

91251-43-3 |

Source

|

| Record name | Benzenamine, 4-methoxy-3-(1-methylethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91251-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-3-(propan-2-yl)aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.